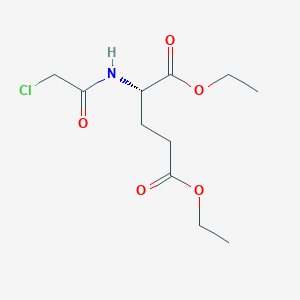
5-(4-chloroanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chloroanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide is a synthetic organic compound It features a triazolidine ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with a 4-chloroanilino group and a 3-methylsulfanylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chloroanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide typically involves the following steps:
Formation of the Triazolidine Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and carbonyl compounds.
Substitution Reactions:
Thioether Formation: The 3-methylsulfanylphenyl group can be introduced via a thioetherification reaction, where a thiol reacts with a halogenated aromatic compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group (if present) on the aromatic ring can be reduced to an amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: Potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biochemistry: Used in studies to understand enzyme-substrate interactions and protein-ligand binding.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: Incorporation into polymers to modify their properties.
Mécanisme D'action
The mechanism of action of 5-(4-chloroanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating their function. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The pathways involved would be those related to the biological activity being targeted, such as signal transduction pathways in cancer or metabolic pathways in infectious diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-chloroanilino)-N-phenyltriazolidine-4-carboxamide: Lacks the methylsulfanyl group.
5-(4-bromoanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide: Has a bromo group instead of a chloro group.
5-(4-chloroanilino)-N-(3-methylphenyl)triazolidine-4-carboxamide: Lacks the sulfanyl group.
Uniqueness
The presence of both the 4-chloroanilino and 3-methylsulfanylphenyl groups in 5-(4-chloroanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide may confer unique properties such as enhanced binding affinity to certain biological targets or improved stability under specific conditions. These structural features can make it a more potent or selective compound compared to its analogs.
Propriétés
Formule moléculaire |
C16H18ClN5OS |
|---|---|
Poids moléculaire |
363.9 g/mol |
Nom IUPAC |
5-(4-chloroanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide |
InChI |
InChI=1S/C16H18ClN5OS/c1-24-13-4-2-3-12(9-13)19-16(23)14-15(21-22-20-14)18-11-7-5-10(17)6-8-11/h2-9,14-15,18,20-22H,1H3,(H,19,23) |
Clé InChI |
LYYBQCPFNXFPCQ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC(=C1)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-5-methylthiophene-3-carboxylate](/img/structure/B12342370.png)
![trans-Benzo[a]pyrene-4,5-dihydrodiol](/img/structure/B12342375.png)
![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B12342379.png)
![5-(4-chloroanilino)-N-[(4-methoxyphenyl)methyl]triazolidine-4-carboxamide](/img/structure/B12342387.png)
![4-chloro-N-{2-[4-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B12342396.png)
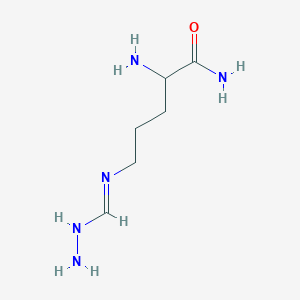
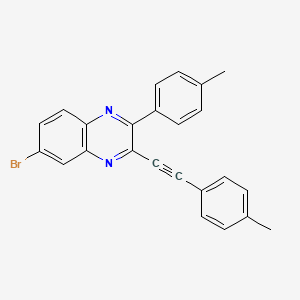
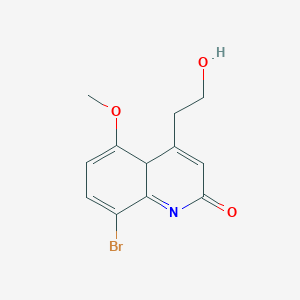
![N-[2-methyl-2-(thiophen-3-yl)propyl]-3,3-diphenylpropanamide](/img/structure/B12342432.png)


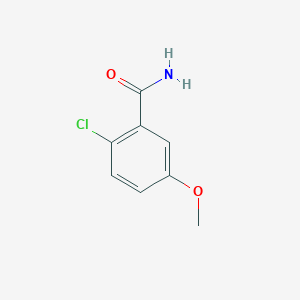
![2-({[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-3,4-dihydropyrimidin-4-one](/img/structure/B12342458.png)
